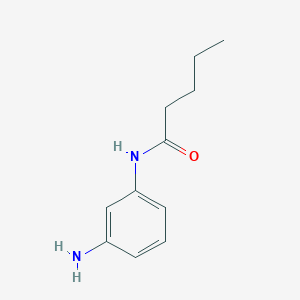

N-(3-aminophenyl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZTBGYODQUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408685 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59683-84-0 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Aminophenyl Pentanamide and Its Derivatives

General Principles of Amide Bond Formation in N-(3-aminophenyl)pentanamide Synthesis

The formation of the amide bond is a crucial step in the synthesis of this compound. This is generally achieved through two primary methods: acylation reactions using acyl chlorides and amines, and coupling reactions involving aromatic amines and carboxylic acid derivatives.

The reaction between an acyl chloride and an amine is a common and effective method for forming amides. pearson.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This leads to the formation of an amide bond and the elimination of a hydrogen chloride (HCl) molecule. savemyexams.com

A typical procedure involves reacting an acyl chloride with a primary or secondary amine. pearson.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the HCl byproduct. fishersci.it This method is known as the Schotten-Baumann reaction. fishersci.it

The synthesis of this compound can be initiated by the acylation of 3-nitroaniline (B104315) with valeryl chloride. The subsequent reduction of the nitro group yields the final product. evitachem.com

Table 1: Key Aspects of Acylation Reactions

| Feature | Description |

| Reactants | Acyl chloride and a primary or secondary amine. pearson.com |

| Mechanism | Nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk |

| Byproduct | Hydrogen chloride (HCl), which is typically neutralized by a base. savemyexams.comfishersci.it |

| Named Reaction | Schotten-Baumann reaction. fishersci.it |

Amide bonds can also be formed through coupling reactions between aromatic amines and carboxylic acids. nih.gov Since carboxylic acids are less reactive than acyl chlorides, they often require activation. savemyexams.com This is typically achieved using coupling reagents. nih.gov

Commonly used coupling reagents include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov

Dicyclohexylcarbodiimide (DCC) fishersci.it

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) growingscience.com

These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.it The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. growingscience.com For instance, the use of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective for coupling electron-deficient amines. nih.gov

Advanced Synthetic Strategies and Precursor Transformations

The synthesis of complex derivatives of this compound often requires more advanced strategies, including the use of protecting groups and specialized reactions like cyclization and nucleophilic substitution.

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or protect certain reactive sites to prevent unwanted side reactions. organic-chemistry.orgpressbooks.pub This is the role of protecting groups. organic-chemistry.org

For the synthesis of this compound derivatives, protecting groups can be crucial. For example, if other reactive functional groups are present on the aromatic ring or the pentanamide (B147674) side chain, they can be protected while the amide bond is being formed. organic-chemistry.org

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. researchgate.netorganic-chemistry.org It is easily introduced and can be removed under acidic conditions. organic-chemistry.org This allows for selective reactions to be carried out at other positions of the molecule. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions used in subsequent steps. organic-chemistry.org

Table 2: Common Protecting Groups in Organic Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions organic-chemistry.org |

| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis |

| 2-(Trimethylsilyl)ethanesulfonyl (SES) | Amine | Fluoride source (e.g., TBAF) orgsyn.org |

Cyclization reactions can be employed to create cyclic derivatives of this compound. For example, intramolecular reactions can lead to the formation of new rings fused to the existing structure. One such example is the intramolecular cyclization of a derivative, 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide, to form a piperidinone ring. arkat-usa.org

Nucleophilic substitution is another fundamental reaction type that can be used to modify the pentanamide core or the phenyl ring. youtube.com In these reactions, a nucleophile replaces a leaving group on the molecule. For instance, the nitro group on a precursor like N-(3-nitrophenyl)pentanamide can participate in nucleophilic substitution reactions. evitachem.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. growingscience.com This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. nih.gov

For the synthesis of amides, various catalysts and reagents can be screened to find the most efficient system. growingscience.com For example, in the coupling of carboxylic acids and amines, different coupling reagents like HATU, DCC, and various bases can be tested to determine the optimal combination for a specific set of substrates. growingscience.com The use of automated column chromatography can aid in the purification of the final product. beilstein-journals.org

Research has shown that for the synthesis of certain amide derivatives, specific combinations of reagents and conditions provide the best results. For instance, the use of 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt and N,N-diisopropylethylamine (DIPEA) in acetonitrile (B52724) has been reported to give excellent yields for the synthesis of functionalized amide derivatives. nih.gov

The reduction of the nitro group in the precursor N-(3-nitrophenyl)pentanamide is a key step. Various reducing agents can be used, such as hydrogen gas with a palladium catalyst, iron in acidic media, or sodium hydrosulfite. evitachem.comwikipedia.org The choice of reducing agent can be critical for achieving a high yield of the desired amine without affecting other functional groups in the molecule. organic-chemistry.org

Structure Activity Relationship Sar Studies of N 3 Aminophenyl Pentanamide and Analogues

Influence of Structural Modifications on the Biological Activity Profile of Pentanamide (B147674) Derivatives

The biological activity of a compound is not a monolithic property but rather a complex interplay of its various structural components with a biological target. For derivatives of N-(3-aminophenyl)pentanamide, the aryl group, the alkyl chain, and the connecting amide are all critical pharmacophoric elements. Modifications to any of these can significantly alter the compound's efficacy, selectivity, and pharmacokinetic profile.

The aryl and alkyl portions of a molecule play fundamental roles in its interaction with biological targets, primarily through hydrophobic and electronic interactions. nih.govebsco.com The phenyl ring of this compound can engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket. The nature and position of substituents on this ring can modulate its electronic properties and steric profile. For instance, adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can alter the molecule's binding affinity.

Table 1: Illustrative SAR Data for Aryl and Alkyl Modifications of a Hypothetical Pentanamide Scaffold This table presents hypothetical data to illustrate SAR principles.

| Compound ID | Aryl Moiety Modification | Alkyl Moiety Modification | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|---|

| Base-01 | 3-aminophenyl | n-pentyl | 10.5 | Baseline compound |

| Mod-02 | 3-amino-4-chlorophenyl | n-pentyl | 5.2 | Addition of a chloro group can enhance hydrophobic interactions and alter electronic distribution. |

| Mod-03 | 3-aminophenyl | n-butyl | 8.1 | Shortening the alkyl chain may lead to a slight decrease in hydrophobic binding. nih.gov |

| Mod-04 | 3-aminophenyl | n-hexyl | 15.8 | Lengthening the alkyl chain beyond the optimum can cause steric clashes or unfavorable interactions. nih.gov |

| Mod-05 | 3-aminophenyl | iso-pentyl | 12.3 | Branching in the alkyl chain can introduce steric hindrance, potentially reducing binding affinity. |

Functional groups are the reactive centers of a molecule and are crucial for establishing key interactions with a biological target, such as hydrogen bonds. ashp.org In this compound, the primary amine (-NH₂) on the phenyl ring and the secondary amide (-NH-C=O) linker are key functional groups.

The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The relative positioning of these groups is often critical for activity. nih.gov Replacing the amide with other linkers like a sulfonamide can significantly impact the molecule's geometry and hydrogen bonding capacity. nih.gov Similarly, modifying the terminal functional groups of the molecule can have a profound effect; for example, converting an ester to a carboxylic acid or an amide can alter solubility and introduce new hydrogen bonding opportunities. nih.gov

Table 2: Illustrative SAR Data for Functional Group Modifications of a Hypothetical Pentanamide Scaffold This table presents hypothetical data to illustrate SAR principles.

| Compound ID | Functional Group Modification | Hypothetical IC₅₀ (µM) | Rationale for Pharmacological Implication |

|---|---|---|---|

| Base-01 | Amine at position 3 | 10.5 | Baseline compound with key hydrogen bonding group. |

| Mod-06 | Amine moved to position 4 | 25.1 | Change in position alters the geometry of interaction with the target. |

| Mod-07 | Amine acetylated (Amide) | 50.8 | Loss of hydrogen bond donor capacity and increased steric bulk. |

| Mod-08 | Amide linker replaced with Sulfonamide | 18.9 | Alters the bond angles, polarity, and hydrogen bonding pattern compared to the amide. nih.gov |

| Mod-09 | Pentanamide replaced with Pentanoic Acid | 32.4 | Introduces a terminal carboxylic acid, which can act as a strong hydrogen bond donor/acceptor and may be ionized. nih.gov |

Stereochemical Considerations in this compound Derivative Design

Stereochemistry plays a vital role in the biological activity of chiral molecules. While this compound itself is achiral, the introduction of chiral centers into its structure—for instance, by branching the pentyl chain or adding a chiral substituent to the ring—would result in stereoisomers (enantiomers or diastereomers). Biological systems, particularly enzymes and receptors, are chiral environments. Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological activities, potencies, and metabolic fates. One enantiomer may fit perfectly into a binding site, while its mirror image may bind weakly or not at all. Therefore, in the design of new analogues, controlling stereochemistry is crucial for achieving the desired therapeutic effect and avoiding potential off-target effects associated with other isomers.

Scaffold Hopping and Bioisosteric Replacements in Pentanamide-Based Compounds

In medicinal chemistry, it is often desirable to replace the core structure (scaffold) of a molecule to discover new chemical entities with improved properties, a strategy known as scaffold hopping. biosolveit.de This can help to escape patent limitations, improve pharmacokinetic profiles, or find novel binding modes. Bioisosteric replacement is a related concept where a functional group is exchanged for another with similar physical or chemical properties, with the aim of retaining or improving biological activity. nih.govresearchgate.net

For this compound, several scaffold hops or bioisosteric replacements could be envisioned. The central phenyl ring, for example, could be replaced by other aromatic heterocycles like pyridine (B92270), thiophene, or pyrazole. These changes would alter the electronic and solubility properties of the molecule while potentially maintaining the key interaction points. The amide linker is a classic subject for bioisosteric replacement with groups such as a sulfonamide, a reverse amide, or an ester to fine-tune the molecule's stability and hydrogen-bonding characteristics. nih.gov

Table 3: Potential Scaffold Hopping and Bioisosteric Replacements for this compound

| Original Moiety | Replacement Moiety | Type of Replacement | Rationale |

|---|---|---|---|

| Phenyl ring | Pyridine ring | Scaffold Hop | Introduces a nitrogen atom, altering basicity and potential for hydrogen bonding, while maintaining aromaticity. |

| Phenyl ring | Thiophene ring | Scaffold Hop | A 5-membered aromatic heterocycle that can mimic the phenyl ring's steric and electronic properties. |

| Amide Linker (-CONH-) | Sulfonamide Linker (-SO₂NH-) | Bioisosteric Replacement | Changes the geometry and electronic properties, may improve metabolic stability. nih.gov |

| Amide Linker (-CONH-) | Ester Linker (-COO-) | Bioisosteric Replacement | Removes a hydrogen bond donor (N-H), which can probe the importance of this interaction for activity. |

Biological Activities and Molecular Mechanisms of N 3 Aminophenyl Pentanamide Derivatives

Enzyme Inhibition Profiles

Derivatives of N-(3-aminophenyl)pentanamide have been investigated for their capacity to inhibit specific enzymes, a common strategy in drug discovery to disrupt pathological processes.

Histone Deacetylase (HDAC) Inhibition by Pentanamide (B147674) Analogues

A significant area of research has been the development of this compound analogues as histone deacetylase (HDAC) inhibitors. uwm.eduwayne.edumdpi.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to changes in gene expression. uwm.edumdpi.comrsc.org Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. uwm.eduwayne.edu

The core structure of many HDAC inhibitors consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates with the zinc ion in the active site of the enzyme. nih.govmdpi.com The N-(2-aminophenyl)benzamide moiety, a close structural relative of this compound, is a well-established ZBG. mdpi.combiorxiv.orgnih.gov

Research has shown that analogues of this compound can be designed to inhibit HDACs. For instance, studies on related benzamide-type HDAC inhibitors have demonstrated that modifications to the chemical structure can lead to selective inhibition of specific HDAC isoforms. wayne.edu One study reported the development of a p-chloro N-(2-aminophenyl) benzamide (B126) that exhibited 16.8-fold selectivity for HDAC1 over HDAC2. wayne.edu Another N-(2-aminophenyl)-benzamide derivative showed potent inhibition of HDAC3, with IC50 values of 80 nM, 110 nM, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively. nih.gov This highlights the potential to fine-tune the inhibitory profile of these compounds.

Interestingly, a study investigating ortho- and meta-aminobenzamide analogues revealed that while the ortho-isomers are crucial for HDAC inhibition due to their ability to chelate the zinc atom, the meta-analogues, which include the N-(3-aminophenyl) scaffold, were surprisingly still capable of inducing differentiation in acute myeloid leukemia (AML) cells, albeit at lower potencies, without directly inhibiting HDACs. biorxiv.org This suggests that these compounds may exert their biological effects through mechanisms independent of direct HDAC inhibition. biorxiv.org

Below is a table summarizing the HDAC inhibition data for some N-(2-aminophenyl)benzamide analogues, which are structurally related to the subject compound and provide insight into the potential of this chemical class.

| Compound/Analogue | Target HDAC Isoform(s) | IC50 Values | Selectivity Profile | Reference |

| p-chloro N-(2-aminophenyl) benzamide | HDAC1, HDAC2 | Not specified | 16.8-fold selective for HDAC1 over HDAC2 | wayne.edu |

| Tryptophanyl aminobiphenyl amide (Bnz-3) | HDAC1, HDAC2 | Not specified | 29-fold selective for HDAC1 over HDAC2 | wayne.edu |

| N-(2-aminophenyl)-benzamide 15k | HDAC1, HDAC2, HDAC3-NCoR2 | 80 nM (HDAC1), 110 nM (HDAC2), 6 nM (HDAC3-NCoR2) | Class I selective | nih.gov |

| Mocetinostat | HDAC1, 2, 11 | Not specified | Inhibits HDAC1, 2, and 11 | biorxiv.org |

| Compound 1 (ortho-analogue) | HDAC1, 11 | Not specified | Inhibits HDAC1 and 11 | biorxiv.org |

Modulation of Other Key Enzymes and Metabolic Pathways

Beyond HDACs, derivatives of this compound have been implicated in the modulation of other enzymes and metabolic pathways. For example, quinazoline (B50416) derivatives bearing a pentanamide side chain have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CAIX). arabjchem.org One such compound, 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide, displayed potent inhibition of both wild-type EGFR (IC50 = 27.0 nM) and the T790M mutant (IC50 = 9.2 nM), as well as CAIX (IC50 = 115 nM). arabjchem.org

The modulation of metabolic pathways is a critical aspect of cellular function and can be influenced by small molecules. frontiersin.org The metabolic activation of certain drugs and environmental pollutants can occur through nitroreduction, a process involving various enzymes such as NADPH: P450 oxidoreductase and NADPH: quinone oxidoreductase. nih.gov While not directly studying this compound, this highlights the broader context of how aromatic amine-containing compounds can be metabolized and interact with cellular enzymatic machinery. Furthermore, cellular components like CD44 can modulate metabolic pathways, leading to changes in the redox status and affecting signaling pathways like the Akt pathway, which in turn influences cell proliferation and migration. nih.gov

Receptor Modulation and Ligand-Target Interactions

The interaction of this compound derivatives with cellular receptors is another key area of their biological activity.

Analysis of Receptor Binding Affinities and Selectivity

Derivatives of this compound have been designed and synthesized to target specific receptors. For instance, 3-amino-3-phenylpropionamide derivatives have been developed as potent and high-affinity ligands for the mu-opioid receptor. nih.gov

In the realm of cannabinoid receptors, a series of novel biamide derivatives were synthesized and evaluated for their binding affinity to CB1 and CB2 receptors. nih.gov These studies led to the identification of compounds with high CB2 receptor binding potency and selectivity over CB1. nih.gov For example, systematic modifications of a lead compound resulted in derivatives with CB2 Ki values in the nanomolar range (22–85 nM) and high selectivity (CB1/CB2 ratio of 235- to 909-fold). nih.gov This demonstrates the feasibility of achieving high receptor affinity and selectivity through chemical modifications of a core scaffold.

The following table presents data on the receptor binding affinities of some biamide derivatives targeting cannabinoid receptors, illustrating the structure-activity relationships.

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Index (CB1/CB2) | Reference |

| Derivative 1 | 22-85 | >20000 (NB) | 235-909 | nih.gov |

| Derivative 2 | <1000 | Not Tested | Not Applicable | nih.gov |

NB: No Binding

Structural Determinants for Receptor Recognition

For HDAC inhibitors, the three-part pharmacophore model (cap group, linker, and zinc-binding group) is a well-established principle for designing potent and selective inhibitors. nih.gov The N-(2-aminophenyl)benzamide moiety serves as an effective zinc-binding group, and modifications to the cap group and linker can significantly influence isoform selectivity. mdpi.comnih.gov For example, replacing a pyrimidine (B1678525) ring with a 2-aminooxazolinyl unit in the cap group of N-(2-aminophenyl)-benzamides resulted in more potent inhibition of HDAC3. nih.gov

In the case of cannabinoid receptor ligands, medicinal chemistry optimization of a lead compound involved modifying different rings (A, B, and C) and the core structure. nih.gov These modifications allowed for a systematic exploration of the structure-activity relationship, leading to the identification of derivatives with improved binding affinity and selectivity for the CB2 receptor. nih.gov Computational docking studies can further elucidate the binding modes of these ligands within the receptor's active site, providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern recognition. nih.govjpionline.org

Cellular and Subcellular Modulations

The enzymatic and receptor-level interactions of this compound derivatives translate into a range of effects at the cellular and subcellular levels. For instance, HDAC inhibitors can induce changes in histone acetylation, leading to alterations in gene expression. biorxiv.orgnih.gov In a study on human cell lines, N-(2-aminophenyl)-benzamide inhibitors were shown to increase histone H3K9 acetylation. nih.gov

Furthermore, these compounds can influence cell fate. As mentioned earlier, meta-aminobenzamide analogues, structurally related to this compound, were found to induce differentiation in acute myeloid leukemia (AML) cells. biorxiv.org This effect was confirmed by morphological changes and an increase in the differentiation marker CD11b. biorxiv.org These analogues also led to a decrease in cell proliferation. biorxiv.org

The modulation of metabolic pathways by these compounds can also have significant cellular consequences. For example, the inhibition of fatty acid oxidation and oxidative phosphorylation by a histone deacetylase inhibitor was shown to mitigate cisplatin (B142131) chemoresistance in triple-negative breast cancer cells. frontiersin.org This highlights the intricate interplay between enzyme inhibition, metabolic reprogramming, and cellular responses.

Effects on Cell Proliferation and Apoptosis Pathways

Research into amino chalcone (B49325) derivatives, which include pentanamide structures, has revealed notable antiproliferative activity against various human cancer cell lines. Specifically, certain N-phenyl pentanamide derivatives have been shown to inhibit the growth of MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. mdpi.comsemanticscholar.org

One derivative, (E)-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl)phenyl) pentanamide (Compound 13b), demonstrated inhibitory effects, although other derivatives in the same study showed more potent activity. mdpi.com For instance, a related derivative, Compound 13e, which features a chloropropyl group instead of a pentanamide, was found to be highly effective, with IC₅₀ values of 1.52 μM against MGC-803 cells, 1.83 μM against HCT-116 cells, and 2.54 μM against MCF-7 cells. mdpi.comresearchgate.net These compounds also showed a degree of selectivity, with weaker activity against non-cancerous GES-1 cell lines. mdpi.com

Further investigation into the mechanisms showed that these derivatives can induce apoptosis. researchgate.net Studies using DAPI staining and flow cytometry confirmed that these compounds lead to programmed cell death in MGC-803 cells. researchgate.net The apoptotic mechanism appears to involve both the extrinsic and intrinsic pathways. researchgate.netmdpi.com

In a separate line of research, derivatives of arctigenin (B1665602), including an N-(2-aminophenyl)propanamide structure, were found to induce apoptosis in leukaemia cell line MV411. rsc.org Treatment with these compounds led to a dose-dependent increase in apoptotic cells. rsc.org The mechanism was linked to the activation of the Caspase-3 pathway, a critical component in the execution phase of apoptosis. rsc.org Both flow cytometry and fluorescence microscopy revealed increased Caspase-3 activity, confirming that these related amide derivatives promote caspase-mediated apoptosis. rsc.org

Table 1: In Vitro Antiproliferative Activity of Amino Chalcone Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| (E)-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl)phenyl) pentanamide (13b) | MGC-803 | < 10 | mdpi.comsemanticscholar.org |

| (E)-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl)phenyl) pentanamide (13b) | HCT-116 | < 10 | mdpi.comsemanticscholar.org |

| (E)-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl)phenyl) pentanamide (13b) | MCF-7 | < 10 | mdpi.comsemanticscholar.org |

| Compound 13e (related chloropropyl derivative) | MGC-803 | 1.52 | mdpi.comresearchgate.net |

| Compound 13e (related chloropropyl derivative) | HCT-116 | 1.83 | mdpi.comresearchgate.net |

| Compound 13e (related chloropropyl derivative) | MCF-7 | 2.54 | mdpi.comresearchgate.net |

| 5-Fu (Control) | MGC-803 | 15.31 | mdpi.com |

| 5-Fu (Control) | HCT-116 | 20.17 | mdpi.com |

| 5-Fu (Control) | MCF-7 | 23.42 | mdpi.com |

Mechanisms of Action in Antiproliferative Activity

The antiproliferative effects of this compound derivatives are mediated by several molecular mechanisms. One key mechanism is the inhibition of cell proliferation, as demonstrated by colony formation assays. Treatment with these compounds significantly reduces the ability of cancer cells to form colonies. semanticscholar.orgmdpi.com This inhibition of proliferation is associated with the downregulation of key cell cycle proteins, including CyclinB1 and CDK1. semanticscholar.orgmdpi.com These proteins are crucial for the G2/M transition, and their reduction can lead to cell cycle arrest. semanticscholar.org

Another significant mechanism is the induction of apoptosis through the activation of caspase cascades. Western blot analysis has shown that treatment with these compounds leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of executioner caspases, which is a hallmark of apoptosis. mdpi.com The process involves both extrinsic and intrinsic apoptosis pathways, indicating a multi-faceted approach to inducing cell death. researchgate.net

Enzyme inhibition is another potential mechanism of action. For some related amide derivatives, such as those derived from arctigenin, the antiproliferative activity is linked to the inhibition of histone deacetylases (HDACs). rsc.org Compound B7, a propanamide derivative, showed HDAC inhibitory activity comparable to the control drug tucidinostat (B48606) and enhanced histone acetylation levels in MV411 cells. rsc.org

Broader Biological Potentials of Pentanamide Derivatives

Beyond their antiproliferative effects, derivatives of pentanamide have been explored for other potential therapeutic applications, including anti-inflammatory, antiviral, and antioxidant activities.

Anti-inflammatory Properties

The pentanamide scaffold is found within broader classes of compounds that have demonstrated anti-inflammatory potential. Chalcone derivatives, which can include a pentanamide moiety, are known to possess a range of pharmacological activities, including anti-inflammatory effects. mdpi.comsemanticscholar.org Furthermore, studies on related amide structures have shown promising results. For example, new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives were synthesized and screened for their anti-inflammatory and analgesic activities, with all tested compounds exhibiting high activity. researchgate.net Similarly, novel amide derivatives synthesized from substituted 2-aminothiophenes showed good in-vitro anti-inflammatory activity when tested using protein denaturation and HRBC membrane stabilization methods. japsonline.com Other research has focused on benzothiazole (B30560) derivatives containing carboxamide groups, which also show potential as anti-inflammatory agents. nih.gov

Antiviral and Antioxidant Potentials

Research has indicated that pentanamide and its derivatives possess potential antiviral and antioxidant properties. acs.org In silico studies on complexes formed between pentanamide and halogen-substituted phenols predicted potential antiviral and antioxidant benefits. nih.govnih.gov These studies suggest that the linkage between the pentanamide and the phenol (B47542) group is crucial for these biological activities. acs.orgnih.gov

The antioxidant potential is a recurring theme in related chemical structures. Diphenylamine derivatives, for instance, owe their antioxidant activity to the secondary amine group, which is effective in studies of lipid peroxidation. mdpi.com The introduction of a pyrrolidine (B122466) moiety into certain structures has also been shown to result in compounds with significant antioxidant and cytoprotective potential. mdpi.com Similarly, novel amide derivatives of substituted 2-aminothiophenes demonstrated good antioxidant activity in DPPH and hydroxyl radical scavenging assays. japsonline.com While not pentanamides, adamantane (B196018) derivatives have been investigated as potential antiviral agents, particularly against smallpox vaccine virus. researchgate.net This highlights the broader potential for amide-containing structures in antiviral research.

Table 2: Summary of Broader Biological Potentials of Pentanamide and Related Amide Derivatives

| Biological Activity | Derivative Class | Findings | Source |

|---|---|---|---|

| Anti-inflammatory | 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives | Exhibited high analgesic and anti-inflammatory activities in screening studies. | researchgate.net |

| Anti-inflammatory | Amide derivatives of 2-aminothiophenes | Showed good in-vitro anti-inflammatory activity via protein denaturation and HRBC membrane stabilization methods. | japsonline.com |

| Anti-inflammatory | Chalcone derivatives | Recognized as having potential anti-inflammatory properties. | mdpi.comsemanticscholar.org |

| Antiviral | Pentanamide-halogenated phenol complexes | In silico studies predicted potential antiviral benefits. | acs.orgnih.govnih.gov |

| Antioxidant | Pentanamide-halogenated phenol complexes | In silico studies predicted potential antioxidant benefits. | acs.orgnih.govnih.gov |

| Antioxidant | Amide derivatives of 2-aminothiophenes | Demonstrated good activity in DPPH and hydroxyl radical scavenging assays. | japsonline.com |

| Antioxidant | Diphenylamine derivatives | Activity is dependent on the secondary amine group; effective against lipid peroxidation. | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches in N 3 Aminophenyl Pentanamide Research

Molecular Dynamics Simulations

Conformational Dynamics of N-(3-aminophenyl)pentanamide within Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational dynamics of molecules over time. nih.govmun.ca By simulating the interactions between a molecule and its environment, such as water and biological macromolecules, MD can reveal the preferred shapes (conformations) a molecule adopts and the transitions between these shapes. mun.cabrunel.ac.uk

For a molecule like this compound, which possesses several rotatable bonds, the conformational landscape can be complex. The pentanamide (B147674) tail and the aminophenyl head are connected by a flexible amide linkage, allowing for a wide range of spatial arrangements. The conformation of the molecule can significantly influence its ability to bind to a biological target. mun.ca

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis can be applied. An MD simulation would typically involve placing the molecule in a simulated physiological environment (a box of water with ions at a specific temperature and pressure) and calculating the forces between atoms to predict their movements over time. nih.govd-nb.info This allows for the exploration of the molecule's conformational space, identifying low-energy, stable conformations that are more likely to be biologically relevant. mun.ca The dynamics of the amide bond, the flexibility of the pentyl chain, and the orientation of the amino group on the phenyl ring are all critical aspects that would be investigated. d-nb.info

The insights gained from such simulations are crucial for understanding how this compound might interact with its biological targets. For instance, the ability of the molecule to adopt a specific conformation to fit into a binding pocket of a protein is a key determinant of its activity. brunel.ac.uk

Stability and Energetics of Ligand-Target Complexes

Once a potential biological target for this compound is identified, computational methods can be employed to study the stability and energetics of the ligand-target complex. Techniques like molecular docking and binding free energy calculations are central to this process.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, this would involve docking the molecule into the active site of a target protein to predict its binding mode. The stability of this complex is often estimated by a scoring function, which provides a measure of the binding affinity. researchgate.net

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy of the complex. These calculations provide a more accurate estimation of the stability of the ligand-target interaction. A lower binding free energy generally indicates a more stable and favorable interaction. mdpi.com

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy | -45.2 | Favorable interactions from non-polar contacts. |

| Electrostatic Energy | -25.8 | Favorable interactions from hydrogen bonds and charge-charge interactions. |

| Polar Solvation Energy | +30.5 | Unfavorable energy required to desolvate polar groups upon binding. |

| Non-polar Solvation Energy | -5.1 | Favorable energy from the hydrophobic effect. |

| Total Binding Free Energy (ΔGbind) | -45.6 | Overall predicted binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comresearchgate.net

Development of Predictive Models for Biological Activity Profiles

In a QSAR study, molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. neliti.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds based on their descriptors. researchgate.net

For this compound and its analogues, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. A study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors provides a relevant example. nih.gov In this study, a 3D-QSAR model was developed that demonstrated the importance of hydrophobic character and hydrogen bond donating groups for HDAC inhibition. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = 0.6 * LogP - 0.2 * PSA + 1.5 * H_donors + 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

PSA is the polar surface area.

H_donors is the number of hydrogen bond donors.

Such a model, once validated, can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Pharmacophore Modeling for Rational Design of this compound Analogues

Pharmacophore modeling is another powerful tool in computational drug design. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.govresearchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. researchgate.net In a ligand-based approach, a set of active molecules is superimposed, and the common chemical features are identified. In a structure-based approach, the pharmacophore is derived from the interactions observed in a crystal structure of the target protein bound to a ligand. nih.gov

For this compound, a pharmacophore model could be developed based on its known active analogues. This model would highlight the essential features required for biological activity. For instance, a pharmacophore for this class of compounds might consist of a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amino group), and an aromatic ring.

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the pentanamide | Interaction with hydrogen bond donor residues in the target's active site. |

| Hydrogen Bond Donor | Amino group on the phenyl ring | Interaction with hydrogen bond acceptor residues in the target's active site. |

| Aromatic Ring | Phenyl ring | Pi-pi stacking or hydrophobic interactions with aromatic residues in the target. |

| Hydrophobic Group | Pentyl chain | Interaction with hydrophobic pockets in the target's active site. |

This pharmacophore model can then be used as a 3D query to search virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of new and more potent analogues. researchgate.net

Preclinical Pharmacological Evaluation of N 3 Aminophenyl Pentanamide Derivatives

In Vitro Biological Assays

In vitro assays are the first step in screening and characterizing the biological effects of N-(3-aminophenyl)pentanamide derivatives. These laboratory-based tests utilize cells and isolated enzymes to determine a compound's activity, potency, and mechanism of action at a molecular level.

Cell Culture Studies for Activity Assessment (e.g., antiproliferative)

Cell culture studies are fundamental for assessing the potential of this compound derivatives as therapeutic agents, particularly in oncology. In these assays, various human cancer cell lines are exposed to the test compounds to measure their effects on cell growth and survival.

A series of amino chalcone (B49325) derivatives based on a core structure related to N-phenylpentanamide were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. mdpi.commdpi.com The MTT assay, a colorimetric method that measures cellular metabolic activity, was used to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).

Several of these derivatives demonstrated potent inhibitory activity, with IC₅₀ values in the low micromolar range against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells. mdpi.comresearchgate.net For instance, the compound (E)-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl)phenyl) pentanamide (B147674), a notable derivative, showed significant antiproliferative activity. mdpi.com The results indicated that many of these compounds were more potent than the standard chemotherapy drug 5-fluorouracil (B62378) (5-Fu) in the same assays. mdpi.comresearchgate.net

Antiproliferative Activity of N-phenylpentanamide Chalcone Derivatives

The table below summarizes the 50% inhibitory concentration (IC₅₀) values of selected chalcone derivatives against three human cancer cell lines, with 5-fluorouracil (5-Fu) as a positive control. Data is presented in micromolar (µM) concentrations.

| Compound | MGC-803 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

|---|---|---|---|

| Derivative 13e | 1.52 | 1.83 | 2.54 |

| 5-Fu (Control) | 6.82 | - | - |

Data sourced from studies on amino chalcone derivatives. mdpi.commdpi.comresearchgate.net

Further studies on different classes of derivatives, such as those based on phenantrene, have also shown selective antiproliferative activity against cell lines like HeLa and HepG2 in the nanomolar range. nih.gov

Enzyme Activity Testing and Selectivity Studies

To understand the mechanism of action, derivatives are often tested for their ability to inhibit specific enzymes that are implicated in disease. Selectivity is a crucial parameter, as inhibiting the target enzyme without affecting other related enzymes can reduce the likelihood of off-target effects.

For example, derivatives of arctigenin (B1665602), which share certain structural motifs with N-phenylamide compounds, have been evaluated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in cancer development. rsc.org One such derivative, compound B7, demonstrated potent inhibition of the HDAC2 isoform with an IC₅₀ value of 130.6 nM, which was comparable to the positive control, tucidinostat (B48606). rsc.org The compound showed high selectivity, with only mild inhibition of HDAC10 and no significant effect on HDAC4, HDAC5, or HDAC6 at similar concentrations. rsc.org

HDAC Enzyme Inhibition Profile for Arctigenin Derivative B7

This table shows the 50% inhibitory concentration (IC₅₀) values for compound B7 against various HDAC isoforms, demonstrating its activity and selectivity. Data is presented in nanomolar (nM).

| Enzyme | Compound B7 (IC₅₀, nM) | Tucidinostat (Control) (IC₅₀, nM) |

|---|---|---|

| HDAC2 | 130.6 | 160.1 |

| HDAC10 | 1746.0 | - |

| HDAC4 | > 1000 | - |

| HDAC5 | > 1000 | - |

| HDAC6 | > 1000 | - |

Data sourced from a study on arctigenin derivatives as HDAC inhibitors. rsc.org

In a different context, benzylamine-sulfonamide derivatives were assessed as inhibitors of monoamine oxidase (MAO), an enzyme crucial in neuroscience. nih.gov These studies revealed compounds with high potency and selectivity for the MAO-B isoform over MAO-A, which is a desirable profile for treating neurodegenerative diseases. nih.gov

In Vivo Preclinical Models (Non-Human)

Following promising in vitro results, lead candidates are advanced to in vivo studies using non-human preclinical models. These animal models are essential for evaluating a drug's efficacy in a complex biological system and for understanding its pharmacokinetic and pharmacodynamic properties.

Efficacy Assessment in Relevant Disease Models

The therapeutic effectiveness of this compound derivatives is tested in animal models that mimic human diseases. For instance, a series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as inhibitors of cholesteryl ester transfer protein (CETP), a target for managing cholesterol levels. nih.gov The lead compound, HL16, when tested in a hamster model, demonstrated favorable in vivo efficacy by increasing high-density lipoprotein cholesterol (HDL-C) and reducing low-density lipoprotein cholesterol (LDL-C). nih.gov

In the field of infectious diseases, naphthyridine derivatives have been evaluated in animal models of bacterial infections. nih.gov One derivative showed excellent in vivo efficacy in a rat model of Staphylococcus aureus infection, while another monohydroxy compound proved effective in a murine model of S. aureus bacteremia. nih.gov These studies confirm that the in vitro activity of the compounds can translate to a therapeutic effect in a living organism.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Pharmacokinetic (PK) studies determine what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies examine what the drug does to the body.

The pharmacokinetics of advantame (B10861123), a structurally related compound, were evaluated in rats and dogs. nih.gov Following oral administration, the compound showed rapid but incomplete absorption, with a total radioactivity bioavailability ranging from 4-23%. nih.gov The primary route of metabolism was identified as the hydrolysis of a methyl ester group in the gastrointestinal tract, leading to the formation of the main metabolite, ANS9801-acid. nih.gov Excretion occurred predominantly through the feces in both rats and dogs (>80%). nih.gov

Pharmacokinetic Profile of a Structurally Related Compound (Advantame)

The table below outlines key pharmacokinetic characteristics observed in preclinical species.

| Parameter | Observation in Rats and Dogs |

|---|---|

| Absorption | Rapid but incomplete. nih.gov |

| Bioavailability (Total Radioactivity) | 4-23%. nih.gov |

| Primary Metabolite | ANS9801-acid (de-esterified parent compound). nih.gov |

| Primary Route of Excretion | Feces (>80%). nih.gov |

Data sourced from pharmacokinetic studies of advantame in rats and dogs. nih.gov

These preclinical studies are indispensable for building a comprehensive profile of this compound derivatives, guiding further development, and selecting candidates with the highest potential for success in clinical trials.

Future Directions and Emerging Applications of N 3 Aminophenyl Pentanamide in Research

N-(3-aminophenyl)pentanamide as a Scaffold for Novel Therapeutic Agent Discovery

The core structure of this compound, featuring a substituted aminophenyl group, is a recognized scaffold in medicinal chemistry. This framework allows for the exploration of structure-activity relationships (SAR) through systematic modifications at several key positions. The primary amino group can be functionalized to introduce a wide variety of substituents, thereby altering the molecule's steric and electronic properties to optimize interactions with biological targets. Similarly, the pentyl chain can be lengthened, shortened, or cyclicized to probe the hydrophobic binding pockets of enzymes or receptors.

The amide bond itself is a critical feature, capable of forming hydrogen bonds, which are crucial for molecular recognition in many biological systems. The versatility of the aminophenyl amide scaffold is evident in the development of derivatives with a range of biological activities. Although direct studies on this compound are not extensively documented, research on analogous structures provides a rationale for its potential. For instance, various derivatives of 3-amino-3-phenylpropionamide have been synthesized and evaluated as ligands for the mu opioid receptor, demonstrating the utility of the aminophenyl propionamide (B166681) core in designing neurologically active compounds. nih.gov

Future research could focus on synthesizing a library of this compound derivatives and screening them against various therapeutic targets, including but not limited to kinases, proteases, and G-protein coupled receptors. The inherent modularity of the scaffold would allow for rapid diversification and optimization of lead compounds.

Strategic Design and Optimization Methodologies for Pentanamide-Based Compounds

The strategic design of novel therapeutic agents based on the this compound scaffold would involve a multi-pronged approach, integrating computational modeling with synthetic chemistry. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to predict the binding affinity of virtual derivatives to specific biological targets. This would enable the rational design of compounds with enhanced potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

Optimization methodologies would focus on improving the pharmacokinetic and pharmacodynamic properties of lead compounds. This could involve modifying the pentanamide (B147674) moiety to enhance metabolic stability, or altering the substitution pattern on the aminophenyl ring to improve solubility and cell permeability. For example, the synthesis of biphenylglyoxamide-based compounds has demonstrated that modifications to the hydrophobic and charged moieties can significantly impact antibacterial activity. mdpi.com

Furthermore, techniques such as isosteric replacement, where functional groups are replaced by other groups with similar steric and electronic properties, could be utilized to fine-tune the biological activity and physicochemical properties of this compound derivatives.

Exploration in Advanced Materials Science and Drug Delivery Systems Research

The chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and drug delivery systems. The primary amine group can serve as a reactive handle for polymerization or for grafting the molecule onto the surface of other materials.

For instance, this compound could be used as a monomer in the synthesis of novel polyamides with tailored properties. The incorporation of this monomer could introduce specific functionalities into the polymer backbone, potentially influencing its thermal stability, mechanical strength, or biocompatibility. The amine group could also be used to functionalize existing polymers, thereby modifying their surface properties for specific applications. For example, amino-functionalized microgels have been prepared through post-polymerization modification, demonstrating a viable strategy for incorporating primary amines into polymer networks. researchgate.net

In the realm of drug delivery, this compound and its derivatives could be investigated as components of hydrogels or nanoparticles. The self-assembly of appropriately designed derivatives could lead to the formation of supramolecular structures capable of encapsulating and releasing therapeutic agents in a controlled manner. The synthesis of poly(α-amino acid)s via ring-opening polymerization of N-carboxyanhydrides highlights the utility of amine-containing molecules in creating biocompatible polymers for drug delivery applications. frontiersin.org

Interdisciplinary Research Synergies in Pentanamide Chemistry and Biology

The future exploration of this compound is likely to be driven by interdisciplinary collaborations between chemists, biologists, and materials scientists. The synthesis and characterization of novel derivatives by organic chemists would provide the molecular tools for biological evaluation by pharmacologists and biochemists. Insights gained from these biological studies would, in turn, inform the next cycle of molecular design and synthesis, creating a feedback loop for lead optimization.

For example, the development of Co(III) complexes of N-formyl hydroxylamines for antibacterial applications showcases the synergy between coordination chemistry and microbiology. rsc.org Similarly, the synthesis and biological evaluation of lithocholic acid derivatives as allosteric SHP1 activators demonstrate the power of combining synthetic chemistry with cell biology to discover new therapeutic agents. mdpi.com

Furthermore, the integration of this compound-based materials into biological systems, for applications such as tissue engineering or biosensing, would require a deep understanding of the material-biology interface. This would necessitate collaborative efforts to study the biocompatibility, biodegradability, and cellular interactions of these novel materials. The use of functional polymers in membrane technology for water treatment is an example of how fundamental polymer chemistry can be applied to solve real-world problems, a principle that could be extended to biomedical applications of pentanamide-based polymers. mdpi.com

Q & A

Q. What are the optimal synthetic routes for N-(3-aminophenyl)pentanamide derivatives targeting dopamine D3 receptor selectivity?

- Methodological Answer : Synthesis involves coupling substituted piperazine or diazepane moieties to the pentanamide core. For example:

- Route : React 1-(3,5-dichlorophenyl)piperazine with pentanamide intermediates under mild conditions (e.g., DCM/MeOH). Use normal-phase chromatography (10% MeOH/DCM) for initial purification, followed by reverse-phase chromatography (30–50% acetonitrile/0.1% formic acid) to isolate pure products .

- Yield Optimization : Adjust substituents (e.g., electron-withdrawing groups like –CN or –CF₃ on aryl rings) to improve reactivity. Yields range from 34% to 53% depending on steric and electronic effects .

Q. How to characterize this compound derivatives using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Analyze peak splitting patterns (e.g., δ 7.62 ppm for aromatic protons in thiophenyl-substituted analogs) and coupling constants to confirm regiochemistry .

- Mass Spectrometry (MS) : Use LC/MS (M+H⁺) to verify molecular weight (e.g., m/z 464 for methoxyphenyl-diazepane derivatives) .

- HPLC : Validate purity (>95%) using gradient elution (e.g., 50% acetonitrile/0.1% formic acid) .

Q. What purification techniques are effective for pentanamide compounds with varying solubility?

- Methodological Answer :

- Normal-Phase Chromatography : Ideal for polar intermediates (e.g., 10% MeOH/DCM) .

- Reverse-Phase Chromatography : Effective for final purification of hydrophobic derivatives (e.g., 30–85% acetonitrile with 0.1% NH₄OH or formic acid) .

- Solvent Selection : Use DCM/MeOH for intermediates and aqueous/organic mixtures for polar derivatives .

Advanced Research Questions

Q. How to resolve contradictions in spectral data when synthesizing novel pentanamide analogs?

- Methodological Answer :

- Cross-Validation : Compare ¹H NMR shifts with computational models (e.g., DFT) to confirm substituent positions. For example, δ 3.74 ppm (methoxy group) in CDCl₃ aligns with diazepane ring conformation .

- High-Resolution MS : Resolve ambiguous molecular ion peaks (e.g., distinguish [M+H⁺] from adducts) .

- 2D NMR (COSY, HSQC) : Assign coupling networks for complex splitting patterns in diazepane-substituted analogs .

Q. What strategies enhance the selectivity of pentanamide derivatives for specific receptor subtypes?

- Methodological Answer :

- Substituent Tuning : Introduce –CN or –CF₃ groups on aryl rings to improve dopamine D3 receptor binding (e.g., 7d and 7e show 10-fold selectivity over D2 receptors) .

- Bioisosteric Replacement : Replace piperazine with diazepane to modulate steric bulk and hydrogen-bonding capacity, as seen in compound 7q (48% yield, selective for D3) .

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses with receptor active sites .

Q. How to design pentanamide-based probes for in vivo H₂O₂ detection in neurological models?

- Methodological Answer :

- Probe Design : Synthesize derivatives with boric acid esters (e.g., o-Cl-DBP) that react selectively with H₂O₂ to form electroactive products (e.g., DHP). Optimize substituents (e.g., –Cl at meta positions) for rapid reaction kinetics (t < 5 min) .

- Electrochemical Sensors : Immobilize probes on EOGO (electrochemically oxidized graphene oxide) for stable signal amplification. Use ratiometric measurements (0.5–600 μM linear range) to minimize background noise .

Q. What functionalization methods improve the biological activity of sulfonamide-pentanamide hybrids?

- Methodological Answer :

- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (e.g., compound 0730 inhibits NLRP3 inflammasome with 47% yield) .

- Sulfamoyl Group Optimization : Modify substituents on phenyl rings (e.g., 3-sulfamoylphenyl) to enhance solubility and target engagement .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.